molecular formula C9H13NO2 B7491412 N-butan-2-ylfuran-3-carboxamide

N-butan-2-ylfuran-3-carboxamide

Cat. No.: B7491412
M. Wt: 167.20 g/mol
InChI Key: TUYNIZSJHKAVOK-UHFFFAOYSA-N
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Description

N-butan-2-ylfuran-3-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. As a furan carboxamide derivative, this compound belongs to a class of heterocyclic structures that are frequently explored for their diverse biological activities. Researchers are investigating similar furan-based compounds for their potential antimicrobial properties, particularly against drug-resistant bacterial and fungal strains . The structural motif of the furan ring is a common feature in many bioactive molecules and is often used in the synthesis of more complex peptide-heterocycle hybrids aimed at developing novel therapeutic agents . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the product's Safety Data Sheet (SDS) and handle all materials in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

N-butan-2-ylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-7(2)10-9(11)8-4-5-12-6-8/h4-7H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYNIZSJHKAVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation Strategies

Furan-3-carboxylic acid is typically activated using coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxybenzotriazole (HOBt) or similar additives. These agents facilitate the formation of an active ester intermediate, which subsequently reacts with butan-2-amine to yield the target amide. Solvent choice (e.g., dichloromethane or dimethylformamide) and reaction temperature (20–40°C) significantly influence reaction efficiency.

Representative Procedure

  • Furan-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous DMF.

  • EDC (1.2 equiv) and HOBt (1.1 equiv) are added under inert atmosphere.

  • After stirring for 1 hour at 25°C, butan-2-amine (1.5 equiv) is introduced dropwise.

  • The mixture is stirred for 12–24 hours, followed by aqueous workup and chromatographic purification.

Yields for analogous systems (e.g., N-pyridin-2-ylfuran-3-carboxamide) range from 60% to 87%, depending on steric and electronic factors.

Transamidation of Pre-Formed Carboxamides

Transamidation offers a versatile alternative, particularly when direct coupling is hindered by substrate sensitivity or competing side reactions. This method involves the cleavage of an existing amide bond followed by aminolysis with butan-2-amine.

Boc-Activation and Aminolysis

A one-pot, two-step protocol adapted from benzofuran-2-carboxamide synthesis demonstrates broad applicability:

  • Boc Activation : A pre-formed carboxamide (e.g., N-(quinolin-8-yl)furan-3-carboxamide) is treated with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in acetonitrile at 60°C. This generates a reactive N-acyl-Boc-carbamate intermediate.

  • Aminolysis : The intermediate is reacted with butan-2-amine in toluene at 60°C, yielding this compound after purification.

Key Advantages

  • Avoids harsh acidic or basic conditions.

  • Enables late-stage diversification of amide substituents.

Yield Optimization

  • Transamidation reactions typically achieve 70–93% yields when using electronically neutral amines.

Comparative Analysis of Synthetic Routes

Method Yield Range Key Advantages Limitations
Direct Amide Coupling60–87%Simplicity, scalabilitySensitivity to steric hindrance
Transamidation70–93%Functional group tolerance, modularityRequires pre-formed carboxamide precursor
Pd-Catalyzed Cyclization18–87%Access to chiral derivativesComplex optimization, low yields in some cases

Chemical Reactions Analysis

Types of Reactions

N-butan-2-ylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid derivatives, while reduction of the carboxamide group can produce corresponding amines .

Scientific Research Applications

N-butan-2-ylfuran-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex furan derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-butan-2-ylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Not provided C₉H₁₃NO₂ 167.21 Butan-2-yl, furan-3-carboxamide
2-Cyano-N-[(methylamino)carbonyl]acetamide 6972-77-6 C₅H₇N₃O₂ 157.13 Cyano, methylamino carbonyl
N-(2,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide 887886-99-9 C₂₈H₂₇N₂O₅ 471.53 Dimethoxyphenyl, benzofuran, phenylbutanamido

Key Observations:

  • Size and Complexity : The benzofuran derivative () is significantly larger (MW 471.53 g/mol) due to aromatic and methoxy substituents, whereas this compound is simpler, with a single furan ring and a short alkyl chain.

Table 2: Toxicity Data and Hazards

Compound Toxicity Notes
This compound No toxicity data available in provided sources
2-Cyano-N-[(methylamino)carbonyl]acetamide Toxicological properties not thoroughly studied
N-(2,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide No toxicity data provided in

Analysis:

  • The lack of toxicity data for all three compounds underscores the need for further investigation, particularly for industrial or pharmaceutical applications.
  • The cyano substituent in ’s compound may pose higher acute toxicity risks compared to alkyl or aryl carboxamides, though this remains speculative without empirical data .

Solubility and Reactivity

  • Biological Activity : Benzofuran derivatives () are often associated with enhanced binding to aromatic receptors or enzymes due to extended π-systems, whereas simpler furan carboxamides may exhibit faster metabolic clearance .

Research Implications and Limitations

  • Gaps in Data : The absence of experimental data for this compound limits direct comparisons. Studies on solubility, stability, and bioactivity are critical for contextualizing its utility.
  • Substituent-Driven Design: and illustrate how functional group selection (e.g., cyano vs. methoxy) can drastically alter molecular properties, guiding future synthetic strategies for carboxamide derivatives.

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